![molecular formula C29H26N2O6S B4691542 methyl 4-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4691542.png)
methyl 4-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate
Overview
Description
Methyl 4-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate, commonly known as MBMB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the family of sulfonylurea compounds and has shown promising results in inhibiting the growth of cancer cells.
Mechanism of Action
MBMB works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a key role in maintaining the pH balance of cancer cells, which is necessary for their survival and growth. By inhibiting CAIX, MBMB disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
MBMB has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic effects, meaning it can inhibit the growth of blood vessels that supply nutrients to cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of MBMB is its ability to enhance the effectiveness of chemotherapy drugs, making it a potential combination therapy for cancer treatment. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on MBMB could focus on improving its solubility and developing more efficient synthesis methods. Additionally, further studies could investigate its potential use in combination with other cancer treatments, such as immunotherapy. Overall, MBMB shows great potential as a cancer treatment and warrants further investigation.
Scientific Research Applications
MBMB has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and prostate cancer. MBMB has also been shown to enhance the effectiveness of chemotherapy drugs, such as paclitaxel and doxorubicin.
properties
IUPAC Name |
methyl 4-[[2-[benzyl-(4-methoxyphenyl)sulfonylamino]benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6S/c1-36-24-16-18-25(19-17-24)38(34,35)31(20-21-8-4-3-5-9-21)27-11-7-6-10-26(27)28(32)30-23-14-12-22(13-15-23)29(33)37-2/h3-19H,20H2,1-2H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWVHZGNORIEEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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